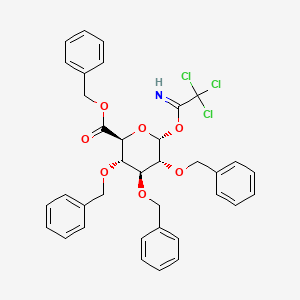
Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is a highly fluorinated monosaccharide derivative synthesized from D-glucose. This synthetic oligosaccharide is notable for its ability to be modified with various groups, making it a versatile compound in chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucose followed by benzylation. The trichloroacetimidate group is then introduced to form the final compound. Common reagents used in this process include benzyl chloride and trichloroacetonitrile .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is extensively used in:
Mécanisme D'action
The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates. The trichloroacetimidate group acts as a leaving group, enabling the nucleophilic attack by acceptor molecules.
Comparaison Avec Des Composés Similaires
- Methyl 2,3,4-Tri-O-benzyl-α-D-glucuronic Acid, Benzyl Ester
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Comparison: While similar in structure, 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is unique due to its trichloroacetimidate group, which enhances its reactivity in glycosylation reactions. This makes it a more efficient glycosyl donor compared to its counterparts .
Propriétés
Formule moléculaire |
C36H34Cl3NO7 |
|---|---|
Poids moléculaire |
699.0 g/mol |
Nom IUPAC |
benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30-,31-,32+,34+/m0/s1 |
Clé InChI |
BPINMQTUNMBWAP-FVRGGSDBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
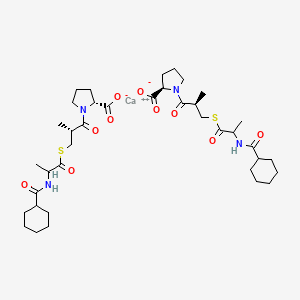
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)

![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)
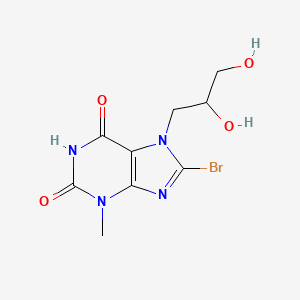
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
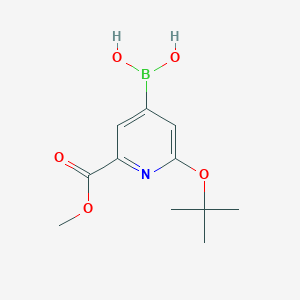
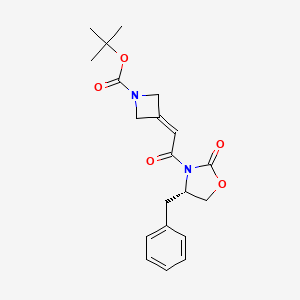
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)
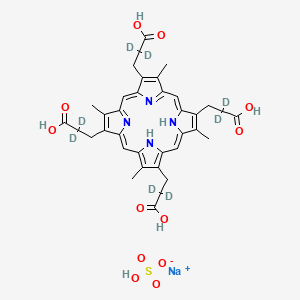
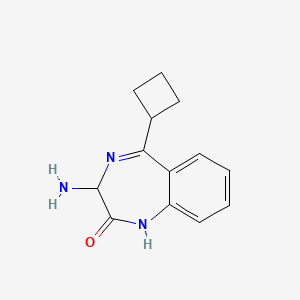
![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
